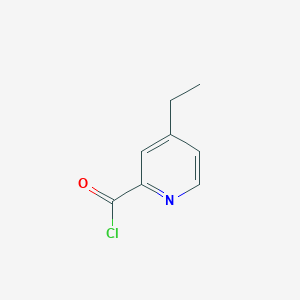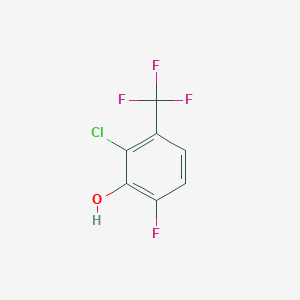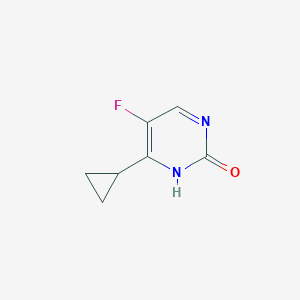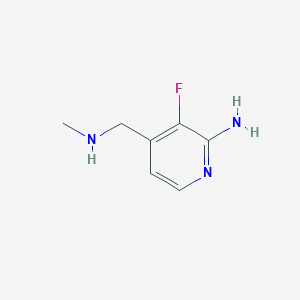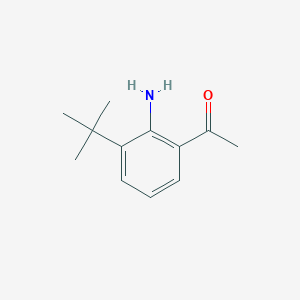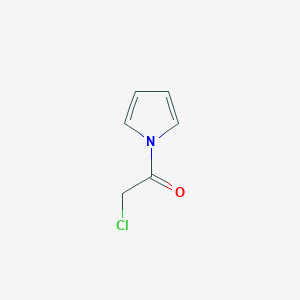
3,6-Dimethylpyrazine-2,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethylpyrazine-2,5-diamine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its two methyl groups at the 3 and 6 positions and two amino groups at the 2 and 5 positions. It has a molecular formula of C(6)H({10})N(_4) and a molecular weight of 138.17 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrazine-2,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,5-diamino-3,6-dimethylpyrazine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dimethylpyrazine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its reactivity and properties.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted pyrazines.
Applications De Recherche Scientifique
3,6-Dimethylpyrazine-2,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,6-Dimethylpyrazine-2,5-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential enzymatic processes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparaison Avec Des Composés Similaires
2,5-Dimethylpyrazine: This compound has a similar structure but lacks the amino groups, making it less reactive in certain chemical reactions.
2,3,5,6-Tetramethylpyrazine: Known for its presence in fermented foods, it has four methyl groups and different biological activities compared to 3,6-Dimethylpyrazine-2,5-diamine.
2,6-Dimethylpyrazine: Another related compound, used primarily as a flavor additive, with different substitution patterns affecting its properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both methyl and amino groups allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C6H10N4 |
|---|---|
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3,6-dimethylpyrazine-2,5-diamine |
InChI |
InChI=1S/C6H10N4/c1-3-5(7)10-4(2)6(8)9-3/h1-2H3,(H2,8,9)(H2,7,10) |
Clé InChI |
BDOOUSSVZRLJHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=N1)N)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Acetyl-5-(4-chlorophenyl)-1,3,7-trimethyl-5,8-dihydropyrido[2,3-D]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13129048.png)
![Octanamide,N-[(1S,2R,3E)-2-hydroxy-1-[(phosphonooxy)methyl]-3-heptadecen-1-yl]-,ammoniumsalt](/img/structure/B13129051.png)
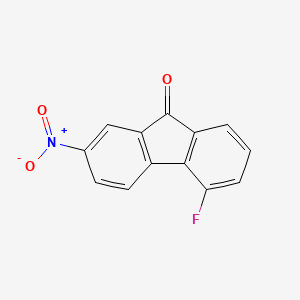

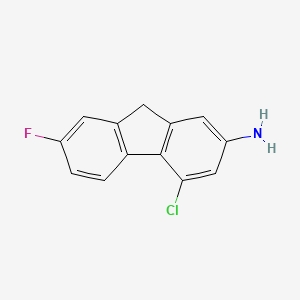
![3-Iodobenzo[d]isoxazol-5-amine](/img/structure/B13129069.png)

